molecular formula C19H14N2O B5587778 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol

1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No. B5587778
M. Wt: 286.3 g/mol
InChI Key: VFHSWOYMOLJAOE-UHFFFAOYSA-N
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Description

Pyrazoles, including compounds like 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol, are a class of heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. These compounds are of interest in various fields of chemistry due to their diverse chemical reactions and properties, making them valuable for applications in material science, pharmaceuticals, and as fluorogenic probes.

Synthesis Analysis

The synthesis of pyrazol derivatives, similar to 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol, often involves multi-component reactions, such as the one-pot synthesis approach catalyzed by ammonium acetate for pyrazol-5-ol derivatives (You, Lei, & Hu, 2013) or Rh(III)-catalyzed cascade pyrazole annulation (Chen et al., 2023). These methods highlight the versatility and efficiency of synthesizing complex pyrazol structures.

Molecular Structure Analysis

The molecular structure of pyrazol derivatives features intramolecular charge transfer (ICT), which contributes to their photophysical properties. The structure and electron distribution in these molecules can be investigated using various spectroscopic techniques and theoretical calculations, providing insights into their electronic and optical behaviors (Al Sabahi et al., 2020).

Chemical Reactions and Properties

Pyrazol derivatives participate in a variety of chemical reactions, influenced by their substituents and reaction conditions. For instance, they can act as fluorogenic probes for the detection of biomolecules, exhibiting solvatochromic and pH-sensitive behaviors, which make them useful in bioanalytical applications (Varghese et al., 2016).

Physical Properties Analysis

The physical properties, including solvatochromic effects and dipole moments, of pyrazol derivatives are closely tied to their molecular structure. Studies have shown that these properties are affected by solvent interactions and the presence of substituents, which can enhance or modify their photophysical behaviors (Al Sabahi et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol derivatives, such as reactivity towards other molecules and ions, are significant for their applications as sensors and in material science. For example, some pyrazol derivatives have been identified as selective chemosensors for metal ions, demonstrating the impact of their chemical structure on their sensing capabilities (Mukherjee et al., 2014).

Mechanism of Action

While the mechanism of action for the specific compound “1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol” is not available, naphthol derivatives have been shown to have various biological activities .

Safety and Hazards

Naphthol is considered hazardous and can cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

Naphthoimidazoles, which could potentially include “1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol”, are potential bioactive heterocycle compounds that can be used in several biomedical applications . They have shown promising responses in antitumor theranostic systems .

properties

IUPAC Name

2-naphthalen-2-yl-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19-13-18(15-7-2-1-3-8-15)20-21(19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHSWOYMOLJAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol

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